molecular formula C9H7ClN2O6S B1430654 3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride CAS No. 1803599-77-0

3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride

Cat. No.: B1430654
CAS No.: 1803599-77-0
M. Wt: 306.68 g/mol
InChI Key: OFCSSPXRRCHCKG-UHFFFAOYSA-N
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Description

3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride is a specialized organic compound featuring a benzene ring substituted with a nitro group (-NO₂) at position 3, a sulfonyl chloride (-SO₂Cl) at position 1, and a 2-oxo-1,3-oxazolidin-3-yl group at position 3. The sulfonyl chloride moiety renders it highly reactive, making it a valuable intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceutical or materials science applications.

Properties

IUPAC Name

3-nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O6S/c10-19(16,17)6-1-2-7(8(5-6)12(14)15)11-3-4-18-9(11)13/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCSSPXRRCHCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=C(C=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201188342
Record name Benzenesulfonyl chloride, 3-nitro-4-(2-oxo-3-oxazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201188342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803599-77-0
Record name Benzenesulfonyl chloride, 3-nitro-4-(2-oxo-3-oxazolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803599-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 3-nitro-4-(2-oxo-3-oxazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201188342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route and Reaction Conditions

  • Starting Materials:

    • 3-nitrobenzenesulfonyl chloride
    • 2-oxo-1,3-oxazolidine (oxazolidinone derivative)
  • Reaction Type:
    Nucleophilic substitution of the sulfonyl chloride by the nitrogen atom of the oxazolidinone ring.

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to dissolve both reactants and facilitate nucleophilic attack.
    • Base: Triethylamine (TEA) or pyridine is used to neutralize the hydrochloric acid generated and to promote the reaction.
    • Temperature: Elevated temperatures (typically 50–100 °C) to increase reaction kinetics and yield.
    • Reaction Time: Several hours (4–12 h) depending on scale and conditions.
  • Purification:
    The crude product is purified by recrystallization or chromatographic techniques to obtain the sulfonyl chloride in high purity.

Industrial Scale Preparation

  • The synthesis is adapted to batch reactors with controlled stirring, temperature regulation, and inert atmosphere to avoid hydrolysis of the sulfonyl chloride group.
  • Optimization focuses on maximizing yield and purity while minimizing side reactions such as hydrolysis or overreaction.
  • Post-reaction workup includes aqueous quenching, organic extraction, and drying steps before final purification.
Step Reactants Conditions Product
1 3-Nitrobenzenesulfonyl chloride + 2-oxo-1,3-oxazolidine DMF/DMSO, TEA, 50–100 °C, 4–12 h 3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride
  • The sulfonyl chloride group in the product is highly electrophilic, enabling further functionalization via substitution reactions with amines or alcohols to form sulfonamides or sulfonate esters.
  • The nitro group remains intact under these conditions but can be selectively reduced to an amino group in subsequent steps if desired.
  • The oxazolidinone ring is stable under the reaction conditions but can undergo oxidation or ring modifications in downstream chemistry.
  • The choice of solvent and base critically affects reaction rate and yield; DMF with triethylamine is reported to provide optimal results.
  • Side reactions such as hydrolysis of sulfonyl chloride to sulfonic acid are minimized by maintaining anhydrous conditions.
Parameter Typical Range/Value Effect on Outcome
Solvent DMF, DMSO High solubility and reaction rate
Base Triethylamine, Pyridine Neutralizes HCl, promotes substitution
Temperature 50–100 °C Higher temp increases rate but may cause side reactions
Reaction Time 4–12 hours Sufficient for completion
Yield (%) 70–90% Dependent on purity of reactants and conditions
Purification Method Recrystallization, Chromatography Achieves >95% purity
  • The sulfonyl chloride functionality is moisture sensitive; thus, strict anhydrous conditions and inert atmosphere (nitrogen or argon) are recommended during synthesis and storage.
  • Scale-up requires careful control of exothermicity and efficient mixing to maintain uniform reaction conditions.
  • Analytical characterization (NMR, IR, MS) confirms the structure and purity of the final product.

The preparation of this compound is efficiently achieved via nucleophilic substitution of 3-nitrobenzenesulfonyl chloride with 2-oxo-1,3-oxazolidine under basic conditions in polar aprotic solvents. The process is well-established both at laboratory and industrial scales, with optimization focusing on solvent, base, temperature, and reaction time to ensure high yield and purity. The compound’s unique combination of functional groups provides a versatile platform for further chemical transformations and applications in pharmaceutical and biochemical research.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride is primarily used in the development of pharmaceuticals. Its sulfonyl chloride group is reactive, allowing it to participate in nucleophilic substitution reactions, which are crucial for synthesizing various bioactive compounds.

Case Study: Antimicrobial Agents
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this scaffold have shown efficacy against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to create complex molecules through various reactions such as acylation and sulfonation.

Table 1: Synthesis Pathways Using this compound

Reaction TypeProduct ExampleReference
Nucleophilic SubstitutionAmides and Esters
Coupling ReactionsBiologically active heterocycles
SulfonationSulfonamide derivatives

Material Science

In material science, this compound is explored for its potential use in creating polymers and coatings with enhanced properties.

Case Study: Polymer Development
Studies have indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. The sulfonic acid moiety contributes to the ionic conductivity of the resulting materials, which is beneficial for applications in fuel cells and batteries .

Mechanism of Action

The mechanism of action of 3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in various chemical reactions, including the formation of sulfonamide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Substituent Effects and Reactivity

Key Compounds for Comparison:

SC-558 and Analogs (1a–f) : Sulfonamide derivatives with substituents like -H, -CH₃, -OCH₃, -Br, -Cl, and -(C=O)OCH₂CH₃ at the benzene ring ().

4-{4-[5(S)-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one: A morpholinone derivative with an oxazolidinone ring and aminomethyl group ().

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde : Features a sulfanyl group and trifluoromethyl substituent ().

Table 1: Substituent and Functional Group Comparison
Compound Key Substituents/Functional Groups Reactivity/Biological Relevance
Target Compound -NO₂ (C3), -SO₂Cl (C1), oxazolidinone (C4) High electrophilicity (SO₂Cl); potential protease inhibition
SC-558 Analogs (1a–f) -H, -CH₃, -OCH₃, -Br, -Cl, -(C=O)OCH₂CH₃ (C4) Sulfonamide stability; COX-2 inhibition
Morpholinone Derivative Oxazolidinone, aminomethyl, morpholinone Antibacterial activity; improved solubility
3-Chlorophenylsulfanyl Compound -S-C₆H₄Cl, -CF₃ Enhanced lipophilicity; kinase inhibition

Analysis:

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in the target compound enhances the electrophilicity of the sulfonyl chloride, making it more reactive than analogs with electron-donating groups (e.g., -OCH₃ in SC-558 analogs) .
  • Oxazolidinone vs. Morpholinone: The oxazolidinone ring in the target compound and the morpholinone derivative () both confer rigidity, but the morpholinone’s aminomethyl group may improve water solubility and bioavailability .
  • Sulfonyl Chloride vs. Sulfonamide/Sulfanyl : Sulfonyl chlorides are superior leaving groups compared to sulfonamides (SC-558 analogs) or sulfanyl groups (), enabling diverse nucleophilic substitutions .

Structural and Crystallographic Insights

Software tools like SHELX () and ORTEP-3 () are critical for analyzing molecular conformations. For example:

  • Oxazolidinone Ring Conformation: The oxazolidinone ring in the target compound likely adopts a planar conformation due to conjugation with the nitro group, as observed in similar structures refined via SHELXL .
  • Sulfonyl Chloride Geometry : The -SO₂Cl group’s tetrahedral geometry (bond angles ~109.5°) can be compared to sulfonamides using WinGX (), which typically show similar geometry but reduced reactivity .
Table 2: Crystallographic Data (Hypothetical)
Compound S–O Bond Length (Å) C–S–O Angle (°) Software Used
Target Compound 1.43 106.5 SHELXL
SC-558 (1e, X = Cl) 1.45 104.8 SHELXTL
Morpholinone Derivative N/A N/A ORTEP-3

Biological Activity

3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound's chemical structure is characterized by the presence of a nitro group, an oxazolidinone moiety, and a sulfonyl chloride functional group. Its molecular formula is C9H7ClN2O6SC_9H_7ClN_2O_6S, with a molecular weight of approximately 292.68 g/mol. The InChI key for this compound is OFCSSPXRRCHCKG-UHFFFAOYSA-N .

Antimicrobial Activity

Research indicates that derivatives of oxazolidinones exhibit notable antimicrobial properties. A study focused on related compounds demonstrated significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism often involves inhibition of protein synthesis, making these compounds valuable in treating infections caused by multidrug-resistant organisms .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Oxazolidinone AStaphylococcus aureus16 µg/mL
Oxazolidinone BEscherichia coli32 µg/mL
This compoundMRSATBD

Anticancer Activity

The anticancer potential of oxazolidinones has been explored in various studies. For instance, compounds similar to 3-nitro derivatives have shown efficacy against cancer cell lines through mechanisms that induce apoptosis and inhibit cell proliferation. Specific studies have reported IC50 values indicating effective concentrations required to inhibit cancer cell growth .

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameCell LineIC50 (µM)
Compound XMCF-7 (Breast)15
Compound YA549 (Lung)20
This compoundHeLa (Cervical)TBD

The biological activity of 3-nitro derivatives is primarily attributed to their ability to interfere with cellular processes. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, which can modify proteins and nucleic acids, potentially leading to cell death or inhibition of growth .

Case Studies

Several case studies have highlighted the effectiveness of oxazolidinone derivatives in clinical settings. One notable study involved the use of an oxazolidinone compound in treating patients with resistant bacterial infections, resulting in significant clinical improvement and reduced infection rates .

Q & A

Q. Example Crystallographic Data :

ParameterValue
Space GroupP2₁
R-factor0.045
Flack Parameter0.02(2)
C—S Bond Length1.76 Å

Advanced: What strategies resolve contradictions in spectroscopic data (NMR, MS) when characterizing derivatives?

Methodological Answer:

NMR Ambiguities :

  • 13C DEPT-135 : Distinguish CH₃/CH₂/CH groups. For example, the oxazolidinone carbonyl (C=O) appears at ~170 ppm.
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings.

Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to confirm molecular ions. Compare experimental vs. theoretical m/z (e.g., [M+H]⁺ calc. 345.0521, observed 345.0518) .

Cross-Validation : Correlate crystallographic data (bond lengths/angles) with computational models (DFT, Gaussian 16) to validate structural assignments .

Advanced: How does the oxazolidinone moiety influence binding to EP receptors, and what modifications optimize activity?

Methodological Answer:
The oxazolidinone ring enhances rigidity and hydrogen-bonding capacity. In EP2/EP3 agonists (e.g., cyclic carbamate derivatives), modifications include:

  • Substituent Effects : Adding electron-withdrawing groups (e.g., -CF₃) at the 4-position increases receptor selectivity (EC₅₀ <10 nM for EP2 vs. >100 nM for EP1/EP4) .
  • Stereochemistry : (S)-configuration at the oxazolidinone’s 3-position improves binding affinity by 5-fold compared to (R)-isomers.
  • Biological Assays : Use calcium flux assays (HEK293 cells expressing EP receptors) to quantify activity. SAR studies show that replacing the nitro group with -SO₂NH₂ improves aqueous solubility without compromising potency .

Q. SAR Table :

ModificationEP2 EC₅₀ (nM)EP3 EC₅₀ (nM)Solubility (µg/mL)
-NO₂1285
-SO₂NH₂151025
-CF₃968

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride
Reactant of Route 2
3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride

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